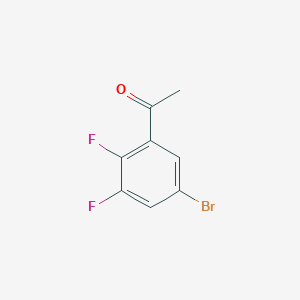

1-(5-Bromo-2,3-difluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Bromo-2,3-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrF2O It is a derivative of ethanone, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2,3-difluorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 2,3-difluoroacetophenone. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2,3-difluorophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

- Substitution reactions yield various substituted phenyl ethanones.

- Oxidation reactions produce carboxylic acids or esters.

- Reduction reactions result in alcohols or other reduced compounds .

Scientific Research Applications

1-(5-Bromo-2,3-difluorophenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,3-difluorophenyl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution .

Comparison with Similar Compounds

- 2-Bromo-1-(2,3-difluorophenyl)ethanone

- 2-Bromo-1-(3,5-difluorophenyl)ethanone

- 1-(5-Bromo-2-fluorophenyl)-1-ethanone

Uniqueness: 1-(5-Bromo-2,3-difluorophenyl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring.

Biological Activity

1-(5-Bromo-2,3-difluorophenyl)ethanone, with the CAS number 1600511-63-4, is a synthetic organic compound notable for its potential biological activities. This article reviews the compound's biological mechanisms, potential therapeutic applications, and highlights relevant research findings.

The molecular formula of this compound is C8H6BrF2O. It features a phenyl ring substituted with bromine and two fluorine atoms, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of halogen substituents enhances lipophilicity, facilitating membrane penetration. This interaction can lead to modulation of enzyme activities and influence signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines. For instance, certain halogenated phenyl derivatives have been reported to induce apoptosis in non-small cell lung cancer (A549) cells through mitochondrial pathways .

- Antioxidant Properties : Some studies have suggested that phenolic compounds can exhibit antioxidant activity, potentially mitigating oxidative stress in cells .

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes linked to diseases such as Alzheimer's .

Anticancer Studies

A study demonstrated that derivatives with similar structural characteristics to this compound showed significant cytotoxic effects on A549 lung cancer cells. The IC50 values for these compounds were notably lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating stronger potency .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 6l | 0.46 | Induces apoptosis via mitochondrial pathways |

| 5-FU | 4.98 | Standard chemotherapy agent |

Enzyme Inhibition Studies

Research on related compounds has indicated potential as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease pathology. The ability to inhibit BACE1 could position these compounds as candidates for neuroprotective therapies .

Summary of Biological Activities

Properties

IUPAC Name |

1-(5-bromo-2,3-difluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBVHTSZADQBLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.